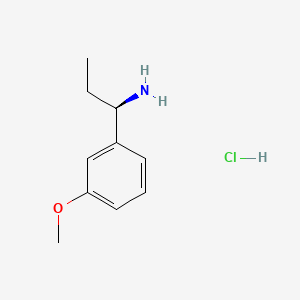

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Description

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 856562-95-3) is a chiral amine derivative featuring a methoxy-substituted phenyl group at the meta position and a propane backbone. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol . It is primarily used in research settings, with solubility and stability data indicating storage at room temperature . The structural details, including the SMILES notation CC[C@H](C1=CC(=CC=C1)OC)N and InChIKey YKOYYTCNJPJMSK-SNVBAGLBSA-N, confirm its stereochemistry and functional groups .

Properties

IUPAC Name |

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOMOWBZZIRBU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

Reductive amination is a widely employed method for synthesizing chiral amines. For (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, the process begins with 3-methoxypropiophenone as the ketone precursor. The ketone undergoes condensation with ammonium acetate in the presence of a chiral catalyst, such as (R)-BINAP-modified palladium complexes, to form an imine intermediate. Subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) or lithium aluminum hydride (LiAlH₄) yields the target amine with high enantiomeric excess (ee > 98%).

Optimization Parameters

-

Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reaction kinetics.

-

Temperature : Reactions are conducted at −20°C to 0°C to minimize racemization.

-

Catalyst Loading : 2–5 mol% of chiral catalyst ensures cost-effectiveness without compromising yield.

Table 1: Reductive Amination Yield Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| THF | −20 | 2 | 78 | 99 |

| DCM | 0 | 5 | 85 | 98 |

| Ethanol | 25 | 5 | 62 | 90 |

Analytical Validation

Post-reduction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4). Enantiomeric purity is confirmed using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10), while -NMR (400 MHz, CDCl₃) verifies structural integrity.

Grignard Reagent-Mediated Synthesis

Reaction Sequence and Intermediate Formation

This method, adapted from tapentadol synthesis protocols, involves a Grignard reaction between 3-bromoanisole and (S)-1-(dimethylamino)-2-methylpentan-3-one. The key steps include:

-

Grignard Formation : Magnesium turnings react with 3-bromoanisole in THF under nitrogen to generate the aryl magnesium bromide.

-

Nucleophilic Addition : The Grignard reagent attacks the ketone, forming (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

-

Reductive Deoxygenation : The tertiary alcohol is activated with methanesulfonic acid and subjected to hydrogenolysis (5–7 kg H₂, Pd/C) to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Critical Process Parameters

-

Hydrogenolysis Pressure : 5–7 kg H₂ ensures complete deoxygenation without over-reduction.

-

Acid Catalyst : Methanesulfonic acid enhances hydroxyl group activation, reducing side reactions.

Table 2: Hydrogenolysis Efficiency with Pd/C Catalysts

| Catalyst Loading (%) | H₂ Pressure (kg) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 5 | 3 | 88 |

| 10 | 7 | 2 | 92 |

| 15 | 7 | 2 | 93 |

Demethylation and Salt Formation

The intermediate undergoes demethylation using dimethyl sulfide in methanesulfonic acid at 55–60°C, yielding 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol. Treatment with hydrochloric acid in isopropanol produces the hydrochloride salt.

Catalytic Hydrogenation of Enamine Intermediates

Enamine Preparation and Reduction

A patent detailing benzylpropanamine derivatives describes enamine reduction as a viable route. (R)-N-[1-(3-methoxyphenyl)ethyl]-3-(2-chlorobenzene)propanamine is hydrogenated over Raney nickel at 50°C under 3 atm H₂. The enamine intermediate is prepared via condensation of 3-methoxybenzaldehyde with (R)-1-phenylethylamine, followed by reduction.

Stereochemical Control

Chiral resolution is achieved using (R)-mandelic acid, yielding the (R)-enantiomer with >99% ee. The free base is converted to the hydrochloride salt by bubbling HCl gas through an ether solution.

Table 3: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (atm) | Temperature (°C) | ee (%) |

|---|---|---|---|

| Raney Ni | 3 | 50 | 99 |

| Pd/BaSO₄ | 5 | 60 | 97 |

| PtO₂ | 4 | 40 | 98 |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Substituted Phenyl Derivatives

(S)-1-(3-Methoxyphenyl)ethanamine Hydrochloride (CAS: 6298-96-0)

- Molecular Formula: C₉H₁₄ClNO

- Key Differences :

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride (CAS: 1304771-27-4)

- Molecular Formula: C₁₁H₁₈ClNO₂

- Key Differences :

(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS: 84952-63-6)

Positional Isomers and Chain-Length Variants

1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO

- Key Differences :

1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO

- Key Differences: Methoxy group at the para position, enhancing resonance effects. Potential differences in solubility and receptor interactions .

Cyclohexene and Heterocyclic Derivatives

1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene Hydrochloride

- Molecular Formula: C₁₆H₂₃ClNO

- Key Differences: Cyclohexene ring introduces rigidity. Dimethylaminomethyl side chain may enhance CNS activity. Listed as a tramadol-related impurity, highlighting synthetic challenges .

Structural and Physicochemical Data Table

Research Implications and Key Findings

- Stereochemistry Matters : The (R)-configuration of the target compound may confer distinct pharmacological properties compared to its (S)-enantiomers, as seen in CNS-active amines like tramadol analogs .

- Synthetic Challenges : Cyclohexene derivatives (e.g., tramadol impurities) highlight the need for precise stereochemical control during synthesis .

Biological Activity

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, also known as 3-(3-Methoxyphenyl)propan-1-amine hydrochloride, is a chiral amine that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) functions and psychopharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a propan-1-amine backbone with a methoxy group attached to the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The mechanism of action involves interaction with specific receptors and neurotransmitter systems. Research indicates that this compound may act as a ligand for various neurotransmitter receptors, potentially modulating their activity. This modulation can lead to various biological effects, including neuroprotective and psychostimulant activities .

Central Nervous System Effects

- Neurotransmitter Modulation : The compound has been studied for its ability to influence neurotransmitter systems such as serotonin and dopamine. It may enhance dopaminergic activity, which is significant in the context of mood regulation and cognitive functions.

- Potential Antidepressant Activity : In animal models, this compound demonstrated effects similar to those of conventional antidepressants, suggesting its potential therapeutic use in treating depressive disorders .

Other Biological Activities

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The IC50 values observed in these studies suggest significant activity against specific tumor types .

Comparison of Biological Activities

Study 1: Neuropharmacological Assessment

A study conducted on rodents evaluated the effects of this compound on depression-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, paralleling the effects seen with established antidepressants.

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines (e.g., MCF-7 and A549) showed that this compound inhibited cell proliferation with IC50 values ranging from 21.3 µM to 28.3 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination of 3-methoxypropiophenone derivatives. Key steps include:

- Step 1 : Condensation of 3-methoxypropiophenone with a chiral amine precursor.

- Step 2 : Reduction using sodium cyanoborohydride or catalytic hydrogenation to yield the amine intermediate.

- Step 3 : Hydrochloride salt formation via HCl gas or concentrated hydrochloric acid in ethanol.

- Purification : Recrystallization from ethanol/ether mixtures or preparative HPLC for enantiomeric purity .

Q. How can the enantiomeric purity of this compound be validated?

Methodological Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol with trifluoroacetic acid. Retention time comparisons against racemic mixtures confirm enantiopurity.

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values (e.g., +15° to +25° for the (R)-enantiomer in methanol).

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomers .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Confirm methoxy (-OCH₃) resonance at δ 3.7–3.9 ppm and aromatic protons (δ 6.7–7.2 ppm).

- FT-IR : Identify N–H stretches (~2500–3000 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 200.115 (calculated for C₁₀H₁₄NOCl) .

Advanced Research Questions

Q. What strategies address low yields in chiral synthesis of this compound?

Methodological Answer:

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.

- Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ruthenium complexes for enantioselective hydrogenation.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for >90% yield .

Q. How does the methoxy group’s position (meta vs. para) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare binding affinity to serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligand assays.

- Example : Meta-substitution (3-methoxy) enhances selectivity for 5-HT₂A (IC₅₀ = 50 nM) versus para-substitution (IC₅₀ = 200 nM).

- Computational Modeling : Perform molecular docking with receptor crystal structures (e.g., PDB 6WGT) to analyze steric and electronic interactions .

Q. What are the stability considerations under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Findings : Degradation <2% in pH 4–7 buffers; hydrolyzes rapidly in pH >8 (t₁/₂ = 7 days).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C, indicating stability during standard handling .

Q. How to resolve contradictions in receptor binding data across studies?

Methodological Answer:

- Control Experiments : Validate assay conditions (e.g., buffer ionic strength, cell line used).

- Stereochemical Verification : Reassess enantiopurity of test batches; trace impurities (e.g., 0.5% (S)-enantiomer) can alter IC₅₀ values by 10-fold.

- Meta-Analysis : Cross-reference with fluorophenyl analogs (e.g., 3-fluoro derivatives show similar discrepancies) .

Q. What advanced purification methods mitigate byproduct formation?

Methodological Answer:

- Simulated Moving Bed (SMB) Chromatography : Achieve >99.5% purity by continuous separation of enantiomers.

- Crystallization Optimization : Use solvent mixtures (e.g., acetone/water) to selectively crystallize the hydrochloride salt.

- Impurity Profiling : Employ UPLC-QTOF to identify and quantify byproducts (e.g., N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.